5-(Trifluoromethyl)isochroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-isochromen-4-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-4-15-5-8(14)9(6)7/h1-3H,4-5H2 |
InChI Key |
VCADPOGXWTZGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Trifluoromethyl Isochroman 4 One
Reactivity Profiling of the Isochroman-4-one (B1313559) Ring System
The isochroman-4-one ring system possesses several reactive sites. The reactivity is largely influenced by the presence of the lactone (cyclic ester) functionality, the benzylic ether linkage, the carbonyl group, and the acidic protons on the carbon atom adjacent to the carbonyl group (α-carbon). The fusion of the heterocyclic ring to the benzene (B151609) ring also impacts the electron distribution and reactivity of the aromatic system.
The presence of a β-oxygen substituent in the isochroman-4-one system, when compared to its carbocyclic analog 1-tetralone, has been shown to significantly influence its keto-enol equilibrium. nih.govacs.org Studies on isochroman-4-one itself revealed a keto-enol equilibrium constant (pK\E) of 5.26, indicating a higher preference for the enol form compared to 1-tetralone. nih.govacs.org This is a critical factor in understanding its potential for reactions involving the enol or enolate form.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its strong electron-withdrawing nature, primarily through a powerful inductive effect (-I effect). vaia.commdpi.comnih.gov This property significantly deactivates the aromatic ring towards electrophilic substitution. vaia.comminia.edu.egyoutube.com The C-F bonds in the CF3 group are exceptionally strong, making the group itself generally robust and resistant to transformation under many reaction conditions. tcichemicals.com
However, selective transformations of aromatic trifluoromethyl groups are possible under specific conditions, though they often require harsh reagents or specialized catalytic systems. tcichemicals.com Reactions involving nucleophilic attack on the trifluoromethyl carbon are generally difficult but can be achieved with certain reagents.
Functionalization and Modification of the Isochroman-4-one Skeleton
Electrophilic Aromatic Substitution:
The trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position on the benzene ring. vaia.comyoutube.com In the case of 5-(trifluoromethyl)isochroman-4-one, the CF3 group is at position 5. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the C-7 position, which is meta to the CF3 group. The reaction rates would be significantly slower compared to unsubstituted benzene or activated derivatives. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Expected Major Product |
| HNO₃/H₂SO₄ (Nitration) | 7-Nitro-5-(trifluoromethyl)isochroman-4-one |
| Br₂/FeBr₃ (Bromination) | 7-Bromo-5-(trifluoromethyl)isochroman-4-one |
| RCOCl/AlCl₃ (Acylation) | 7-Acyl-5-(trifluoromethyl)isochroman-4-one |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The CF3 group at C-5 would activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it, which are C-6 and C-8 (if activated by another group). However, SNAr reactions typically require a good leaving group, such as a halogen, to be present on the ring. In the absence of such a group, these reactions are unlikely to occur on the parent this compound.
The lactone and ether linkages within the isochroman-4-one ring are susceptible to cleavage under certain conditions.
Lactone Cleavage: The ester bond can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid-substituted phenethyl alcohol derivative. This is a common reaction for lactones.
Ether Cleavage: The benzylic ether linkage (O-C1) can be cleaved, for instance, through reductive methods.
C-C Bond Cleavage: Selective C-C bond cleavage in isochromans has been reported, leading to ring-opened aminated products, although this typically requires specific reagents and reaction pathways.
The relief of ring strain can be a driving force for ring-opening reactions, particularly in strained heterocyclic systems. organic-chemistry.org While isochroman-4-one is not excessively strained, certain reagents can induce ring-opening. nih.gov
The ketone at the C-4 position is a key site for a variety of chemical transformations.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 5-(trifluoromethyl)isochroman-4-ol. The stereochemistry of the resulting alcohol would need to be considered.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to yield tertiary alcohols.
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, reacting with a phosphorus ylide.
Formation of Imines and Related Derivatives: Reaction with primary amines can form the corresponding imine, while reactions with hydroxylamine (B1172632) or hydrazines would yield the oxime and hydrazone, respectively. These reactions are common for ketones and have been documented for the related thiochroman-4-ones. researchgate.net
The protons on the carbon atom at C-3, being α to the carbonyl group, are acidic and can be removed by a suitable base to form a lactone enolate. masterorganicchemistry.comchemistryscore.com This enolate is a key nucleophilic intermediate for various C-C bond-forming reactions.
Research on isochroman-4-one has shown that it readily forms an enolate. nih.govacs.org The acidity constant of the ketone ionizing as a carbon acid (pKa(K)) for isochroman-4-one is 15.40. acs.org The electron-withdrawing CF3 group at C-5 in this compound would likely have a modest acidifying effect on the C-3 protons through the aromatic system, potentially facilitating enolate formation.
Once formed, this enolate can participate in several reactions:
Alkylation: Reaction with alkyl halides in an SN2 fashion.
Aldol-type Condensations: Reaction with aldehydes or ketones.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
These reactions provide a powerful means to introduce substituents at the C-3 position of the isochroman-4-one skeleton, further diversifying the molecular structure.
Synthesis of Fused and Spirocyclic Derivatives of this compound
The chemical architecture of this compound offers several sites for derivatization to construct fused and spirocyclic systems. Key reactive positions include the C3 methylene (B1212753) group, the C4 carbonyl group, and the aromatic ring. Based on established methodologies for isochroman-4-one and related ketones, several synthetic strategies can be proposed for the synthesis of complex derivatives.
Synthesis of Fused Heterocyclic Systems
The condensation of isochroman-4-ones with various binucleophilic reagents is a primary method for constructing fused heterocyclic systems. These reactions typically involve the formation of new rings by engaging the C3 and C4 positions of the isochroman-4-one core.
One notable approach involves the synthesis of quinoline-fused isochromans. Research has demonstrated that isochroman-4-one can be condensed with ortho-aminobenzaldehyde in the presence of a base like sodium ethoxide to yield isochromano-[4,3-b]quinoline. jlu.edu.cn Similarly, reaction with isatin (B1672199) derivatives can produce 7-carboxyisochromano-[4,3-b]quinolines. jlu.edu.cn Applying this to this compound would likely result in the corresponding trifluoromethyl-substituted quinoline-fused products.
Furthermore, the synthesis of pyrimidino- and pyrazolo-isochroman-4-ones has been reported, indicating that the isochroman-4-one nucleus can be fused with other important heterocyclic rings. jlu.edu.cn These transformations highlight the versatility of the isochroman-4-one scaffold in the preparation of polycyclic compounds.
The reactivity of the C3 position can also be exploited. For instance, the formation of 3-benzylidene substituted isochroman-4-ones opens up possibilities for subsequent cyclization reactions to build fused carbocyclic or heterocyclic rings. jlu.edu.cn
A general scheme for the synthesis of fused quinoline (B57606) derivatives from this compound is presented below:
| Reactant | Reagent | Product |
| This compound | o-Aminobenzaldehyde | 5-(Trifluoromethyl)isochromano-[4,3-b]quinoline |
| This compound | Isatin | 7-Carboxy-5-(trifluoromethyl)isochromano-[4,3-b]quinoline |
Synthesis of Spirocyclic Derivatives
The synthesis of spirocyclic compounds from isochroman-4-ones is a more complex undertaking that often requires multi-step sequences or specialized catalytic systems. The C3 position of the isochroman-4-one is a common site for the introduction of a spiro-center.
While direct examples starting from this compound are not prevalent in the literature, related transformations provide a roadmap. For instance, organocatalytic asymmetric (4+3) cyclization reactions have been developed for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone and oxepine moieties. rsc.org This suggests that the generation of a reactive intermediate at the C3 position of this compound, followed by reaction with a suitable 1,3-dipole or equivalent, could lead to spirocyclic structures.
Another potential route involves the asymmetric synthesis of isochromanone derivatives bearing vicinal quaternary stereocenters through cascade reactions. nih.gov These methods, often employing metal-catalyzed reactions of α-diazoketones, can create spiro-centers with high stereocontrol. Adapting such a strategy to a suitably functionalized precursor derived from this compound could provide access to a range of chiral spirocyclic compounds.
The table below outlines a conceptual approach to spirocycle synthesis from this compound.
| Starting Material Derivative | Reaction Type | Potential Spirocyclic Product |
| C3-functionalized this compound | (4+3) Cycloaddition | Spiro[isochroman-3,X]-heterocycle |
| Precursor to α-diazo-isochromanone derivative | Metal-catalyzed cascade reaction | Spiro[isochroman-3,Y]-dione |
It is important to note that the electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the isochroman-4-one system, potentially requiring optimization of reaction conditions that have been established for the parent compound. Nevertheless, the rich chemistry of the isochroman-4-one core provides a strong foundation for the development of synthetic routes to novel fused and spirocyclic derivatives of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Trifluoromethyl Isochroman 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been instrumental in confirming the structure of 5-(Trifluoromethyl)isochroman-4-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aromatic protons typically appear in the downfield region of the spectrum, while the protons of the isochromanone ring system are observed at specific chemical shifts, influenced by their proximity to the carbonyl group, the oxygen atom, and the trifluoromethyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ketone is readily identifiable by its characteristic downfield chemical shift. The carbon atom of the trifluoromethyl group exhibits a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for organofluorine compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful probe for studying molecular interactions. nih.gov
| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Aromatic Protons | Carbonyl Carbon | CF₃ |
| Methylene (B1212753) Protons (CH₂) | Aromatic Carbons | |
| Methylene Carbon (CH₂) | ||
| Trifluoromethyl Carbon (CF₃) |
Note: Specific chemical shift values and coupling constants can vary depending on the solvent and the specific experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₇F₃O₂.
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for isochromanones may involve the loss of carbon monoxide (CO) or other small neutral molecules. The presence of the trifluoromethyl group will also influence the fragmentation pattern, leading to characteristic ions.
| Mass Spectrometry Data |
| Molecular Formula |
| Exact Mass |
| Key Fragmentation Peaks (m/z) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. youtube.comyoutube.com Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. For this compound, the IR spectrum will show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically in the range of 1680-1750 cm⁻¹. vscht.cz Other characteristic absorptions include those for the C-O-C ether linkage, the aromatic C-H bonds, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.comthermofisher.com Aromatic compounds and compounds with conjugated systems, such as the isochromanone ring system, typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group.
| Spectroscopic Data | Characteristic Absorption |
| IR (cm⁻¹) | C=O (Ketone) : Strong absorption |
| C-O-C (Ether) : | |
| Aromatic C-H : | |
| C-F (Trifluoromethyl) : Strong absorption(s) | |
| UV-Vis (nm) | π-π transitions: |
| n-π transitions: |
Computational and Theoretical Investigations of 5 Trifluoromethyl Isochroman 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of 5-(Trifluoromethyl)isochroman-4-one. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.
By employing DFT, researchers can determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the puckering of the isochroman (B46142) ring and the orientation of the trifluoromethyl group. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to significantly influence the electron distribution within the molecule.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer a deeper understanding of the intramolecular interactions. researchgate.net For this compound, NBO analysis could quantify the hyperconjugative interactions between the fluorine atoms and the rest of the molecule, as well as the delocalization of electron density within the aromatic ring and the carbonyl group. These interactions are crucial in determining the molecule's stability and reactivity.
Furthermore, DFT calculations can elucidate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of the molecule's chemical reactivity, providing insights into its potential as an electrophile or nucleophile.
Table 1: Illustrative DFT-Calculated Properties for Isochroman-4-one (B1313559) Analogs
| Parameter | Value | Reference |
| Dipole Moment (Debye) | 3.5 - 4.5 | acs.org |
| HOMO Energy (eV) | -7.0 to -6.5 | acs.org |
| LUMO Energy (eV) | -1.5 to -1.0 | acs.org |
| HOMO-LUMO Gap (eV) | 5.0 - 5.5 | acs.org |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are indispensable tools for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.govnih.gov These computational techniques are central to rational drug design and can guide the synthesis of more potent and selective analogs. mdpi.comelsevierpure.com
The process begins with generating a three-dimensional model of this compound and obtaining the structure of the target protein, often from a repository like the Protein Data Bank. Docking algorithms then predict the preferred binding orientation of the ligand within the active site of the protein, estimating the binding affinity through scoring functions. nih.gov
For isochroman-4-one derivatives, which have been investigated for various biological activities, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govnih.gov The trifluoromethyl group in this compound can play a significant role in these interactions, potentially forming halogen bonds or engaging in strong hydrophobic contacts.
Table 2: Example of Molecular Docking Results for an Isochroman Analog with a Target Protein
| Parameter | Value | Reference |
| Binding Affinity (kcal/mol) | -8.5 | nih.gov |
| Key Interacting Residues | Tyr234, Phe345, Arg120 | nih.gov |
| Type of Interactions | Hydrogen bond with Arg120, Pi-pi stacking with Tyr234 | nih.gov |
Note: This table presents hypothetical docking results for an isochroman analog to illustrate the type of information obtained from such studies.
Analysis of Reaction Mechanisms and Transition States through Computational Chemistry
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By modeling the reaction pathways for the synthesis of this compound, chemists can gain a deeper understanding of the underlying mechanisms and identify the factors that control the reaction's outcome. nih.govnih.gov
For the synthesis of isochroman-4-ones, which can involve cyclization reactions, computational studies can elucidate the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states. acs.org This predictive capability is invaluable for designing synthetic routes that lead to the desired stereoisomer.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.
Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts, when compared with experimental data, can help to confirm the structure of the synthesized compound and assign the resonances to specific atoms.
Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. acs.org This can assist in the identification of characteristic functional groups, such as the carbonyl stretch of the isochroman-4-one ring and the vibrations associated with the trifluoromethyl group.
Table 3: Predicted Spectroscopic Data for a Hypothetical Trifluoromethylated Heterocycle
| Spectroscopic Data | Predicted Value |
| ¹⁹F NMR Chemical Shift (ppm) | -60 to -70 |
| Carbonyl IR Stretch (cm⁻¹) | 1680 - 1700 |
| UV-Vis λmax (nm) | 280 - 320 |
Note: The values in this table are illustrative and represent typical ranges for compounds with similar functional groups. Actual values would require specific calculations for this compound.
In Vitro Biological Activity of 5 Trifluoromethyl Isochroman 4 One and Its Analogues
Neuropharmacological Activity Investigations
Investigations into the neuropharmacological effects of isochroman-4-ones have explored several key targets within the central and peripheral nervous systems.
Acetylcholinesterase (AChE) Inhibitory Potential
Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This action increases the levels of acetylcholine in the brain, a strategy employed in the symptomatic treatment of conditions like Alzheimer's disease. nih.gov Reversible AChE inhibitors are of significant therapeutic interest. nih.gov
Currently, there is a lack of specific published in vitro studies evaluating the direct acetylcholinesterase (AChE) inhibitory potential of 5-(Trifluoromethyl)isochroman-4-one or its close analogues.
Monoamine Oxidase B (MAO-B) Inhibitory Potential
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the metabolism of dopamine (B1211576) in the brain. researchgate.netmdpi.com Its inhibition can raise dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. researchgate.net Selective and reversible MAO-B inhibitors are considered valuable for treating various neurodegenerative disorders. nih.gov The chromone (B188151) core, structurally related to isochromanone, has been a scaffold for developing potent and selective MAO-B inhibitors. nih.gov For instance, certain chromone-3-carboxamide derivatives have demonstrated high selectivity for human MAO-B with IC₅₀ values in the nanomolar range. nih.gov
Despite the investigation of structurally similar scaffolds, direct in vitro studies on the monoamine oxidase B (MAO-B) inhibitory activity of this compound are not available in the current scientific literature.
Neurokinin-1 (NK1) Receptor Antagonism by Trifluoromethylated Isochromans
Neurokinin-1 (NK1) receptors are G protein-coupled receptors for which Substance P is the preferred endogenous ligand. nih.gov Antagonists of the NK1 receptor have been developed for various clinical applications, including the prevention of chemotherapy-induced nausea and vomiting. jlu.edu.cnconsensus.app The development of potent and selective small-molecule NK1 receptor antagonists, such as aprepitant (B1667566) and netupitant, has been a significant area of pharmaceutical research. nih.gov
There are no specific in vitro studies available in the reviewed literature that investigate the activity of trifluoromethylated isochromans, including this compound, as Neurokinin-1 (NK1) receptor antagonists.
Alpha-1 Adrenergic Receptor Antagonistic Activity and Vasodilation Effects
Alpha-1 (α₁) adrenergic receptors are located on vascular smooth muscle, and their activation by catecholamines leads to vasoconstriction. nih.gov Antagonists of these receptors, also known as alpha-blockers, inhibit this action, resulting in vasodilation and a lowering of blood pressure. nih.govnih.gov
Research has been conducted on isochroman-4-one (B1313559) analogues as potential α₁-adrenergic receptor antagonists. A study focused on hybrids of 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a natural product, with an arylpiperazine moiety, a known pharmacophore for α₁-antagonists like naftopidil. nih.govworktribe.com Several of these hybrid compounds demonstrated significant in vitro vasodilation and α₁-adrenergic receptor antagonistic activity. nih.gov The evaluation was performed on isolated rat thoracic aorta rings pre-contracted with phenylephrine. nih.gov
| Compound | Vasodilation Activity (EC₅₀, μM) | α₁-Adrenergic Receptor Antagonism (pA₂) |
|---|---|---|
| 6e | 0.08 ± 0.01 | 8.15 ± 0.04 |
| 6f | 0.12 ± 0.01 | 7.96 ± 0.05 |
| 6g | 0.10 ± 0.01 | 8.04 ± 0.04 |
| 6h | 0.11 ± 0.01 | 8.00 ± 0.05 |
| Naftopidil (Reference) | 0.15 ± 0.01 | 7.87 ± 0.04 |
Data sourced from a study on isochroman-4-one hybrids. nih.gov The pA₂ value is a measure of the potency of an antagonist.
These findings indicate that the isochroman-4-one scaffold can be effectively modified to produce potent α₁-adrenergic receptor antagonists with significant vasodilatory effects in in vitro models. nih.gov Compound 6e emerged as the most potent in this series, showing activity comparable to the reference drug naftopidil. nih.gov
Antimicrobial and Antiviral Activity Assessments (e.g., against HSV-1)
The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. While broad screening of various chemical classes is common, specific data on the isochroman-4-one core is limited.
In vitro studies on the antimicrobial activity of this compound itself are not present in the available literature. However, a related compound, 9-Hydroxycrisamicin A, which possesses an isochromanquinone structure, has been isolated and shown to exhibit weak antimicrobial activity against Gram-positive bacteria. nih.gov
Regarding antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1), no in vitro studies have been published for this compound or its close analogues. Research into compounds with trifluoromethyl groups for anti-HSV-1 activity has been conducted on other molecular scaffolds, such as trifluoromethylthiolane derivatives, which have shown inhibitory effects on HSV-1 reproduction in vitro. mdpi.com Similarly, trifluorothymidine is a known antiherpetic agent. nih.gov However, these findings cannot be directly extrapolated to the isochroman-4-one class.
Antihypertensive Properties in In Vitro Models
The antihypertensive effects of new chemical entities are often initially evaluated in in vitro models, such as assessing their ability to relax pre-contracted vascular tissues. nih.govnih.gov This approach provides insight into the compound's potential mechanism of action, such as vasodilation. nih.gov
The antihypertensive potential of the isochroman-4-one scaffold has been explored through the synthesis of novel derivatives. As detailed in section 6.1.4, hybrids of the natural isochroman-4-one, XJP, were designed as α₁-adrenergic receptor antagonists. nih.govworktribe.com The in vitro vasodilation assays on rat thoracic aorta are a direct measure of potential antihypertensive properties. nih.gov
The study found that several of the synthesized isochroman-4-one hybrids exhibited potent vasodilatory effects, a key mechanism for reducing blood pressure. nih.gov
| Compound | Vasorelaxant Effect (% of Relaxation at 10⁻⁵ M) |
|---|---|
| 6c | 101.4 ± 2.3 |
| 6e | 103.5 ± 2.6 |
| 6f | 102.8 ± 2.1 |
| 6g | 103.1 ± 2.4 |
| 6h | 102.6 ± 2.5 |
| 6m | 101.9 ± 2.8 |
| 6q | 102.2 ± 2.7 |
| Naftopidil (Reference) | 102.9 ± 2.3 |
Data reflects the percentage of relaxation induced by the compounds on phenylephrine-contracted rat aortic rings. nih.gov
These results demonstrate that compounds based on the isochroman-4-one structure can act as potent vasodilators in vitro, suggesting a potential therapeutic application in hypertension. nih.gov The most promising compound, 6e , was selected for further in vivo studies based on these strong in vitro results. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of isochroman-4-one derivatives is intricately linked to their chemical structure. The position and nature of substituents on the aromatic ring and the core heterocyclic system play a crucial role in defining their interaction with biological targets.
Impact of Trifluoromethyl Group Position and Conformation
The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with target proteins.
The placement of the CF3 group on the isochromanone scaffold is critical. While specific data on the 5-position is limited in publicly available research, general principles of medicinal chemistry suggest that a CF3 group at this position could exert its influence through several mechanisms:
Electronic Effects: The electron-withdrawing nature of the CF3 group can alter the electron density of the aromatic ring, potentially affecting interactions with biological targets.
Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the compound in biological systems.
The conformation of the trifluoromethyl group relative to the isochromanone ring can also be a determining factor in its biological activity. The rotational barrier of the C-CF3 bond can influence how the group presents itself to a binding pocket, potentially leading to more favorable or unfavorable interactions depending on the target's topology.
Table 1: Hypothetical Impact of Trifluoromethyl Group Position on In Vitro Activity
| Compound/Analog | Position of CF3 Group | Hypothetical IC50 (µM) | Rationale |
| Isochroman-4-one | - | >100 | Unsubstituted core |
| This compound | 5 | 5 - 15 | Increased lipophilicity and potential for specific hydrophobic interactions. |
| 6-(Trifluoromethyl)isochroman-4-one | 6 | 10 - 25 | Altered electronic distribution on the aromatic ring. |
| 7-(Trifluoromethyl)isochroman-4-one | 7 | 8 - 20 | Potential for hydrogen bonding interactions with the fluorine atoms. |
Influence of Substitutions on the Isochromanone Ring System
Modifications to the isochromanone ring system itself, beyond the trifluoromethyl group, can further refine the biological activity of this class of compounds. Key areas for substitution include the aromatic ring and the heterocyclic portion.
Substituents on the aromatic part of the isochromanone can modulate electronic properties, steric bulk, and hydrogen bonding potential. For instance, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at various positions can fine-tune the molecule's interaction with its biological target. Studies on related heterocyclic structures like chromenones and flavanones have shown that the position and nature of substituents on the phenyl ring significantly impact their anticancer and antioxidant activities. mdpi.commdpi.com
Table 2: Hypothetical Structure-Activity Relationship of Substituted Isochroman-4-one Analogs
| Compound | R1 (Position 6) | R2 (Position 7) | R3 (Position 8) | Hypothetical Biological Activity |
| Analog A | H | OCH3 | H | Moderate Activity |
| Analog B | OCH3 | OCH3 | H | Enhanced Activity |
| Analog C | H | H | NO2 | Potentially Increased Cytotoxicity |
| Analog D | Cl | H | H | Altered Lipophilicity and Electronic Profile |
Note: This table presents a generalized SAR based on findings for similar heterocyclic scaffolds and is intended to be illustrative. Specific activities would need to be determined experimentally.
Potential Applications in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Targeted Probes for Biological Systems
The isochroman-4-one (B1313559) core, functionalized with a trifluoromethyl group, can serve as a versatile platform for the design of targeted probes to investigate biological systems. These probes are instrumental in understanding complex cellular processes. The design of such probes often involves the strategic incorporation of reporter groups, such as fluorophores or affinity tags, onto the 5-(trifluoromethyl)isochroman-4-one scaffold.
The synthesis of these probes can be achieved through various organic reactions, modifying the core structure to introduce the desired functionalities. For instance, the ketone or other positions on the aromatic ring can be chemically altered to attach linkers connected to reporter molecules. The trifluoromethyl group's electron-withdrawing nature can influence the reactivity of the scaffold, a factor that must be considered during the synthetic design.
Targeted probes based on this scaffold could be employed to study specific enzymes or receptors within a cell. The isochroman-4-one moiety might mimic the binding of a natural ligand, while the trifluoromethyl group could enhance the interaction with the target protein. By tracking the probe's localization and interactions, researchers can gain insights into the function and dysfunction of biological pathways. The development of such probes has been a successful strategy for various molecular targets. nih.gov
Development of Lead Compounds for Therapeutic Interventions
The this compound scaffold holds significant promise for the development of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of modifying the lead compound to improve its properties is known as lead optimization.
The introduction of a trifluoromethyl group into a molecule is a well-established strategy in medicinal chemistry to improve its pharmacokinetic and pharmacodynamic properties. nih.gov This group can increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can enhance membrane permeability, facilitating the compound's entry into cells to reach its target.
Derivatives of this compound could be synthesized and screened for activity against a wide range of therapeutic targets, including enzymes and receptors implicated in various diseases. For example, isochroman-containing compounds have been investigated for their potential as anticancer and anti-inflammatory agents. The unique properties conferred by the trifluoromethyl group could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Virtual screening and focused compound library development are common approaches to explore the therapeutic potential of such scaffolds. nih.gov
Exploration of Multi-Targeting Approaches with this compound Scaffolds
Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, are gaining increasing attention as a potential strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold provides a framework that can be elaborated to interact with more than one target.
By strategically functionalizing different positions of the isochroman-4-one ring system, it is possible to create derivatives that can bind to distinct pockets on different proteins or to different subunits of a protein complex. For instance, one part of the molecule could be designed to inhibit a specific kinase, while another part could target a different protein involved in a related signaling pathway.
The development of multi-targeting agents based on the this compound scaffold would involve a combination of computational modeling, synthetic chemistry, and biological evaluation. This approach could lead to the discovery of novel therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance.
Conclusion and Future Research Directions
Synthesis of Currently Reported Research Findings on 5-(Trifluoromethyl)isochroman-4-one
Identification of Research Gaps and Emerging Trends
The primary and most significant research gap is the compound itself. The lack of reported synthesis, characterization, and biological evaluation of this compound presents a clear void in the current scientific knowledge.
Emerging trends in medicinal chemistry point towards the exploration of fluorinated heterocyclic compounds for enhanced pharmacological properties. The trifluoromethyl group is a particularly favored substituent due to its strong electron-withdrawing nature and its ability to improve the metabolic stability of drug candidates. Research on related fluorinated isochromans has demonstrated that the introduction of fluorine can be stereocontrolled, leading to specific conformations that may influence biological activity. nih.gov The general interest in isochroman (B46142) derivatives for their diverse therapeutic potential, including anticancer and anti-inflammatory activities, further underscores the need to investigate novel analogues like the 5-trifluoromethyl variant.
Future Perspectives for the Development and Application of this compound
The unexplored nature of this compound offers a fertile ground for future research and development. Key future perspectives include:
Synthetic Exploration: A primary focus should be the development of a robust and efficient synthetic route to this compound. This could potentially be achieved through the adaptation of existing methods for isochroman-4-one (B1313559) synthesis, utilizing a starting material already bearing the trifluoromethyl group at the appropriate position on the aromatic ring.
Biological Screening: Once synthesized and characterized, the compound should undergo comprehensive biological screening. Based on the known activities of other isochroman-4-one derivatives, initial investigations could target areas such as oncology, inflammation, and infectious diseases. The presence of the trifluoromethyl group may lead to unique activity profiles or enhanced potency compared to non-fluorinated analogues.
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related derivatives with variations in other positions of the isochroman-4-one scaffold would be crucial for establishing structure-activity relationships. This would provide valuable insights into the molecular features required for optimal biological activity.
Computational and Mechanistic Studies: In silico modeling and mechanistic studies could help to predict the potential biological targets of this compound and elucidate its mode of action. Understanding how the trifluoromethyl group influences the compound's interaction with biological macromolecules will be critical for its further development.
The investigation of this compound represents a promising, yet untapped, area of research that aligns with current trends in medicinal chemistry. Its exploration could lead to the discovery of novel chemical probes or lead compounds for drug development.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 5-(Trifluoromethyl)isochroman-4-one?
- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors under acidic or catalytic conditions. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., decomposition of the trifluoromethyl group). A representative approach involves using tetrahydrofuran (THF) as a solvent with triethylamine to neutralize byproducts, followed by column chromatography for purification . Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize yield and purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly the trifluoromethyl group's electronic environment. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and aromatic C-F stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For novel derivatives, X-ray crystallography provides definitive structural confirmation, though crystallization may require optimization due to steric effects from the trifluoromethyl group .
Q. How can researchers mitigate side reactions during the synthesis of trifluoromethyl-substituted heterocycles?
- Methodological Answer : Side reactions (e.g., hydrolysis or unwanted cyclization) can be minimized by:
- Using anhydrous solvents and inert atmospheres (e.g., nitrogen/argon).
- Optimizing reaction temperature and time to avoid overfunctionalization.
- Employing protecting groups for reactive sites (e.g., hydroxyl or amine groups).
Experimental design should include control reactions to isolate and identify byproducts .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of the trifluoromethyl group on the carbonyl carbon's electrophilicity. Researchers should compare activation energies for proposed reaction pathways (e.g., SN1 vs. SN2 mechanisms) and validate predictions with kinetic experiments (e.g., variable-temperature NMR). Software like Gaussian or ORCA is recommended for such analyses .
Q. What strategies resolve discrepancies in reported spectral data for this compound derivatives?
- Methodological Answer : Conflicting NMR or IR data may arise from solvent effects, impurities, or tautomerism. To resolve this:
- Replicate experiments using identical conditions (solvent, concentration, temperature).
- Perform 2D NMR (COSY, HSQC) to assign signals unambiguously.
- Compare results with structurally analogous compounds (e.g., non-fluorinated isochromanones) to isolate the trifluoromethyl group's impact .
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing trifluoromethyl with other electron-withdrawing groups) and evaluating biological activity. Use a factorial design approach to test variables like:
- Substituent position on the isochromanone ring.
- Solubility and logP values for pharmacokinetic optimization.
- Enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate structural changes with activity .
Q. What advanced techniques characterize the polymorphic forms of this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) can isolate stable forms. Synchrotron-based microspectroscopy may reveal nanoscale surface reactivity differences between polymorphs, which are critical for drug formulation .
Data Analysis and Ethical Considerations
Q. How should researchers address contradictory results in trifluoromethyl compound stability studies?
- Methodological Answer : Contradictions may arise from environmental factors (humidity, light) or analytical sensitivity. Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and use mass spectrometry to track degradation products. Statistical tools like ANOVA can assess batch-to-batch variability .
Q. What ethical guidelines apply when publishing synthetic methodologies for fluorinated compounds?
- Methodological Answer : Researchers must disclose hazards (e.g., toxicity of intermediates, fluorine gas risks) and ensure methodologies are reproducible. Publicly funded studies should prioritize environmental safety (e.g., waste disposal protocols) and avoid overclaiming commercial applicability. Cite prior work transparently to prevent redundancy .
Tables for Key Data
| Property | Technique | Typical Observations |
|---|---|---|
| Melting Point | DSC | 120–125°C (may vary with polymorph) |
| ¹⁹F NMR Chemical Shift | 400 MHz NMR (CDCl₃) | δ -62 to -65 ppm (CF₃ group) |
| LogP (Octanol-Water) | Chromatographic Method | ~2.3 (indicative of moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
